molecular formula C16H24N2O3S B5329245 5-(cyclopentylsulfamoyl)-2-methyl-N-(propan-2-yl)benzamide

5-(cyclopentylsulfamoyl)-2-methyl-N-(propan-2-yl)benzamide

Cat. No.: B5329245
M. Wt: 324.4 g/mol
InChI Key: IZSUPVLXJRTVTM-UHFFFAOYSA-N
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Description

5-(cyclopentylsulfamoyl)-2-methyl-N-(propan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyclopentylsulfamoyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyclopentylsulfamoyl)-2-methyl-N-(propan-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-methylbenzoic acid with isopropylamine under acidic conditions to form 2-methyl-N-(propan-2-yl)benzamide.

    Introduction of the Cyclopentylsulfamoyl Group: The cyclopentylsulfamoyl group is introduced through a sulfonation reaction. Cyclopentylamine is reacted with chlorosulfonic acid to form cyclopentylsulfonyl chloride, which is then reacted with the benzamide core to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(cyclopentylsulfamoyl)-2-methyl-N-(propan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

5-(cyclopentylsulfamoyl)-2-methyl-N-(propan-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activities.

    Biology: Used in biochemical assays to study enzyme interactions and inhibition.

    Industry: Employed in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 5-(cyclopentylsulfamoyl)-2-methyl-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-N’-cyclopentylsulfamide
  • 2-methyl-N-(cyclopentylsulfamoyl)benzamide
  • N-(propan-2-yl)-2-methylbenzamide

Uniqueness

5-(cyclopentylsulfamoyl)-2-methyl-N-(propan-2-yl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a cyclopentylsulfamoyl group with a benzamide core makes it particularly interesting for medicinal chemistry applications, as it can interact with a wide range of biological targets.

Properties

IUPAC Name

5-(cyclopentylsulfamoyl)-2-methyl-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-11(2)17-16(19)15-10-14(9-8-12(15)3)22(20,21)18-13-6-4-5-7-13/h8-11,13,18H,4-7H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSUPVLXJRTVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCC2)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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